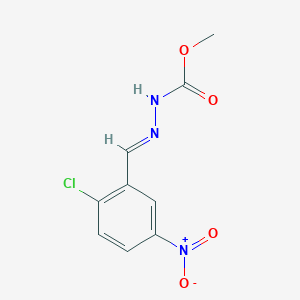![molecular formula C25H19BrN2O3 B323121 N'-{2-[(1-bromonaphthalen-2-yl)oxy]acetyl}-[1,1'-biphenyl]-4-carbohydrazide](/img/structure/B323121.png)
N'-{2-[(1-bromonaphthalen-2-yl)oxy]acetyl}-[1,1'-biphenyl]-4-carbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’-{2-[(1-bromonaphthalen-2-yl)oxy]acetyl}biphenyl-4-carbohydrazide is a complex organic compound with the molecular formula C25H19BrN2O3 and a molecular weight of 475.3 g/mol This compound is characterized by its unique structure, which includes a bromonaphthalene moiety, an acetyl group, and a biphenyl carbohydrazide segment
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N’-{2-[(1-bromonaphthalen-2-yl)oxy]acetyl}biphenyl-4-carbohydrazide typically involves multiple steps, starting with the preparation of the bromonaphthalene derivativeThe reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity of the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized use in research rather than large-scale manufacturing. the principles of organic synthesis, including the use of automated reactors and continuous flow systems, can be applied to scale up the production process.
Analyse Des Réactions Chimiques
Types of Reactions
N’-{2-[(1-bromonaphthalen-2-yl)oxy]acetyl}biphenyl-4-carbohydrazide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The bromine atom in the bromonaphthalene moiety can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinone derivatives, while substitution reactions can introduce various functional groups into the molecule, enhancing its chemical diversity .
Applications De Recherche Scientifique
N’-{2-[(1-bromonaphthalen-2-yl)oxy]acetyl}biphenyl-4-carbohydrazide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studies related to enzyme inhibition and protein binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.
Industry: Although not widely used in industrial applications, its derivatives may find use in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N’-{2-[(1-bromonaphthalen-2-yl)oxy]acetyl}biphenyl-4-carbohydrazide involves its interaction with specific molecular targets. The bromonaphthalene moiety can bind to hydrophobic pockets in proteins, while the carbohydrazide segment may form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Benzyl-4-(1-bromonaphthalen-2-yl)oxybutan-1-amine: This compound shares the bromonaphthalene moiety but differs in its overall structure and functional groups.
Biphenyl derivatives: Compounds with biphenyl backbones are common in organic chemistry and have diverse applications.
Uniqueness
N’-{2-[(1-bromonaphthalen-2-yl)oxy]acetyl}biphenyl-4-carbohydrazide is unique due to its combination of a bromonaphthalene moiety and a biphenyl carbohydrazide segment. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds .
Propriétés
Formule moléculaire |
C25H19BrN2O3 |
|---|---|
Poids moléculaire |
475.3 g/mol |
Nom IUPAC |
N//'-[2-(1-bromonaphthalen-2-yl)oxyacetyl]-4-phenylbenzohydrazide |
InChI |
InChI=1S/C25H19BrN2O3/c26-24-21-9-5-4-8-19(21)14-15-22(24)31-16-23(29)27-28-25(30)20-12-10-18(11-13-20)17-6-2-1-3-7-17/h1-15H,16H2,(H,27,29)(H,28,30) |
Clé InChI |
RTAHCPMHIYWSCV-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NNC(=O)COC3=C(C4=CC=CC=C4C=C3)Br |
SMILES canonique |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NNC(=O)COC3=C(C4=CC=CC=C4C=C3)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N'-[4-(2,4-dichlorophenoxy)butanoyl]-3-iodo-4-methoxybenzohydrazide](/img/structure/B323040.png)
![3-chloro-N'-[4-(2,4-dichlorophenoxy)butanoyl]-1-benzothiophene-2-carbohydrazide](/img/structure/B323041.png)
![N'-[4-(2,4-dichlorophenoxy)butanoyl]-2,2-diphenylacetohydrazide](/img/structure/B323042.png)
![N'-[4-(2,4-dichlorophenoxy)butanoyl]thiophene-2-carbohydrazide](/img/structure/B323043.png)

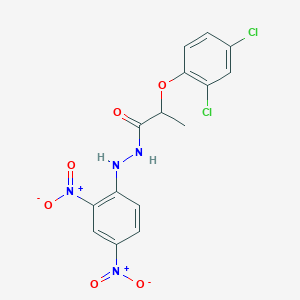
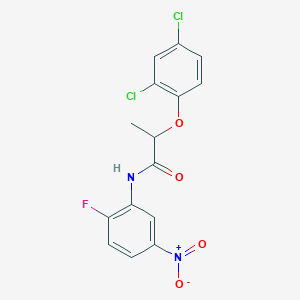
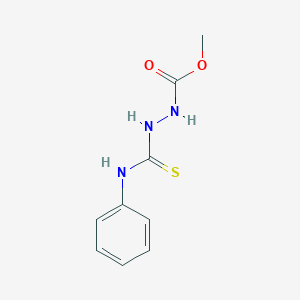
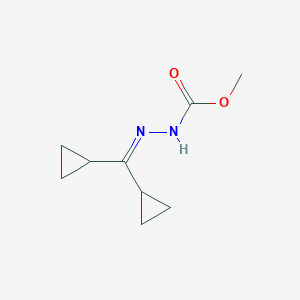
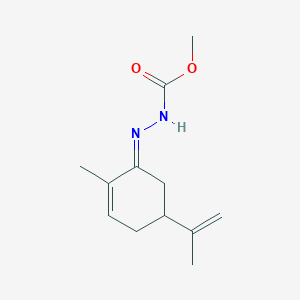
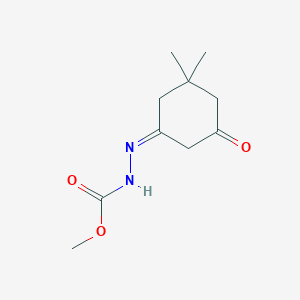
![2-(4-chloro-2-methylphenoxy)-N'-[(4-methoxy-1-naphthyl)methylene]acetohydrazide](/img/structure/B323059.png)
![Methyl 2-[2-(benzyloxy)benzylidene]hydrazinecarboxylate](/img/structure/B323060.png)
